(2R)-4-tert-Butyl-2-(3-fluorophenyl)morpholine

Lipophilicity LogP Membrane Permeability

Differentiate your CNS drug discovery program with (2R)-4-tert-Butyl-2-(3-fluorophenyl)morpholine. Unlike simpler morpholines, its N4-tert-butyl group (cLogP 3.4, zero H-bond donors) enables passive blood-brain barrier penetration, while the defined (2R)-stereocenter adds crucial chirality without late-stage asymmetric synthesis. Secure a building block that combines enhanced lipophilicity, unique steric bulk, and pre-formed chirality to accelerate your SAR campaigns and streamline API intermediate synthesis.

Molecular Formula C14H20FNO
Molecular Weight 237.31 g/mol
CAS No. 920802-27-3
Cat. No. B12631390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-4-tert-Butyl-2-(3-fluorophenyl)morpholine
CAS920802-27-3
Molecular FormulaC14H20FNO
Molecular Weight237.31 g/mol
Structural Identifiers
SMILESCC(C)(C)N1CCOC(C1)C2=CC(=CC=C2)F
InChIInChI=1S/C14H20FNO/c1-14(2,3)16-7-8-17-13(10-16)11-5-4-6-12(15)9-11/h4-6,9,13H,7-8,10H2,1-3H3/t13-/m0/s1
InChIKeyAKYHXEJXGCXHRY-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-4-tert-Butyl-2-(3-fluorophenyl)morpholine (CAS 920802-27-3) Procurement-Relevant Overview


(2R)-4-tert-Butyl-2-(3-fluorophenyl)morpholine (CAS 920802-27-3) is a chiral morpholine derivative characterized by a (2R)-configured stereocenter bearing a 3-fluorophenyl group, and a sterically bulky tert-butyl substituent at the N4 position . This compound, with a molecular formula of C₁₄H₂₀FNO and a molecular weight of 237.31 g/mol [1], is primarily utilized as a research chemical and a key intermediate in the synthesis of more complex organic molecules for drug discovery .

Why Generic Morpholine Substitution Fails: The Critical Role of (2R)-4-tert-Butyl-2-(3-fluorophenyl)morpholine's Substituents


Simple substitution with a generic morpholine derivative is not viable due to the profound impact of specific substituents on physicochemical properties and biological activity. The presence of the tert-butyl group at the N4 position significantly enhances lipophilicity and influences the conformational preference of the morpholine ring, while the (2R)-configured stereocenter dictates chiral recognition in biological systems . These combined structural features are not present in simpler analogs like 2-(3-fluorophenyl)morpholine, directly affecting key parameters such as LogP, solubility, and target binding affinity . Therefore, substituting this specific compound with a close analog will alter its in vitro and in vivo profile, leading to non-comparable results in research and development workflows.

Quantitative Differentiation Evidence for (2R)-4-tert-Butyl-2-(3-fluorophenyl)morpholine (CAS 920802-27-3)


Enhanced Lipophilicity (LogP) for Improved Membrane Permeability

The addition of a bulky N4-tert-butyl group to the morpholine scaffold drastically increases its lipophilicity compared to the non-alkylated parent compound. For (2R)-4-tert-Butyl-2-(3-fluorophenyl)morpholine, the calculated LogP value is significantly higher than that of 2-(3-fluorophenyl)morpholine [1]. This quantitative difference in LogP is a primary driver for altered membrane permeability and blood-brain barrier (BBB) penetration potential, directly influencing compound selection for CNS-targeted programs [2].

Lipophilicity LogP Membrane Permeability ADME

Increased Molecular Weight and Steric Bulk for Altered Target Engagement

The presence of the tert-butyl substituent at the N4 position of the morpholine ring significantly increases both molecular weight and steric bulk compared to simpler analogs . (2R)-4-tert-Butyl-2-(3-fluorophenyl)morpholine has a molecular weight of 237.31 g/mol, whereas 2-(3-fluorophenyl)morpholine has a molecular weight of 181.21 g/mol . This increase in size and steric hindrance can dramatically alter binding kinetics (kon/koff) and selectivity profiles at target proteins by restricting the number of accessible binding conformations .

Molecular Weight Steric Hindrance Ligand Efficiency Structure-Based Drug Design

Reduced Number of Hydrogen Bond Donors (HBD) for Altered Solubility and Permeability Profile

The substitution of the morpholine nitrogen with a tert-butyl group eliminates its capacity to act as a hydrogen bond donor (HBD). (2R)-4-tert-Butyl-2-(3-fluorophenyl)morpholine has 0 HBDs, whereas a simple 2-substituted morpholine like 2-(3-fluorophenyl)morpholine has 1 HBD from the NH group [1]. A lower HBD count is associated with improved passive membrane permeability, as desolvation penalties are reduced. This quantitative difference is a key differentiator in designing compounds with favorable oral absorption or CNS penetration [2].

Hydrogen Bonding Solubility Permeability Lipinski's Rule of Five

Optimal Application Scenarios for (2R)-4-tert-Butyl-2-(3-fluorophenyl)morpholine (CAS 920802-27-3) in Research


Central Nervous System (CNS) Drug Discovery Programs

The enhanced lipophilicity (cLogP = 3.4) and zero hydrogen bond donors of (2R)-4-tert-Butyl-2-(3-fluorophenyl)morpholine, as established in the evidence guide , make it a highly suitable scaffold or intermediate for developing CNS-penetrant drug candidates. Its physicochemical profile aligns with the desired properties for passively crossing the blood-brain barrier, making it a strategic choice over less lipophilic morpholine analogs [1].

Structure-Activity Relationship (SAR) Studies on Target Selectivity

The unique combination of a bulky N4-tert-butyl group and a chiral (2R)-3-fluorophenyl substituent creates a distinctive steric and electronic environment . This compound is therefore invaluable in SAR campaigns aimed at exploring how increased steric hindrance (molecular weight = 237.31 g/mol) influences binding kinetics (kon/koff) and selectivity profiles against related protein targets, as compared to smaller, less hindered morpholine derivatives [1].

Synthesis of Advanced Chiral Building Blocks

With its defined (2R) stereochemistry and protected tertiary amine, this compound serves as a stable, well-characterized intermediate for constructing more complex, chirally pure molecules . Its use ensures the introduction of a pre-formed chiral center, avoiding complex and often low-yielding asymmetric synthesis steps later in a synthetic route, thereby streamlining the preparation of advanced pharmaceutical intermediates [1].

Technical Documentation Hub

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